Methyl 3-acetamido-4-ethylbenzoate
Description
Methyl 3-acetamido-4-ethylbenzoate is an aromatic ester derivative featuring an acetamido group at the 3-position and an ethyl substituent at the 4-position of the benzoate ring. The compound’s functional groups—acetamido (electron-withdrawing) and ethyl (electron-donating)—suggest unique solubility, stability, and reactivity profiles compared to simpler benzoate derivatives.
Properties
IUPAC Name |
methyl 3-acetamido-4-ethylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-4-9-5-6-10(12(15)16-3)7-11(9)13-8(2)14/h5-7H,4H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEKYKFKVJDMDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(=O)OC)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-acetamido-4-ethylbenzoate typically involves the esterification of 3-Acetylamino-4-ethylbenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester. The reaction can be represented as follows:
3-Acetylamino-4-ethylbenzoic acid+MethanolAcid Catalyst3-Acetylamino-4-ethylbenzoic acid methyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-acetamido-4-ethylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetylamino group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Methyl 3-acetamido-4-ethylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-acetamido-4-ethylbenzoate involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the active acid form, which can further interact with cellular components .
Comparison with Similar Compounds
Comparison with Structural Analogs and Similar Compounds
Positional Isomers
- Methyl 4-Acetamido-2-Hydroxybenzoate (): This isomer features a hydroxyl group at the 2-position and an acetamido group at the 4-position. The hydroxyl group increases polarity and hydrogen-bonding capacity, leading to higher solubility in polar solvents compared to the ethyl-substituted target compound. Synthesis involves acetylation of 4-aminosalicylic acid, differing from methods used for alkyl-substituted analogs .
Methyl 4-Acetamido-2-Ethoxybenzoate () :
Substitution of the 2-hydroxy group with ethoxy reduces polarity, enhancing lipophilicity. The similarity score (0.77) to the target compound highlights shared acetamido and ester functionalities, but the ethoxy group may confer distinct metabolic stability in biological systems .
Ester Group Variants
- Ethyl 3-Acetamido-4-Ethoxybenzoate (): Replacing the methyl ester with an ethyl ester increases the molecular weight (C₁₃H₁₇NO₄ vs. C₁₂H₁₅NO₄ for the target) and alters lipophilicity.
Ethyl 4-(1-Acetamido-4-Ethoxy-4-Oxobutyl)Benzoate () :
This compound introduces a branched acetamido-ethoxy side chain, significantly increasing steric hindrance. NMR data (δ 1.2–1.4 ppm for ethyl groups) and MS (m/z 344 [M+Na]⁺) contrast with simpler analogs, suggesting divergent spectroscopic signatures for the target compound .
Substituent Effects
Ethyl vs. Methoxy Groups :
Ethyl substituents (e.g., in the target compound) enhance hydrophobic interactions, whereas methoxy groups (e.g., in methyl 4-acetamido-2-methoxybenzoate, ) improve solubility via oxygen lone-pair donation. This trade-off impacts drug design, where logP values and membrane permeability are critical .- Aminoethyl vs. Acetamido Groups: (S)-Methyl 4-(1-Aminoethyl)Benzoate () replaces acetamido with a chiral aminoethyl group, altering basicity and hydrogen-bonding capacity. The amino group’s protonation at physiological pH could influence pharmacokinetics compared to the neutral acetamido group in the target compound .
Data Tables
Table 1: Structural and Molecular Comparison
Research Findings and Implications
- Synthetic Challenges : The target compound’s ethyl and acetamido groups may require regioselective protection/deprotection strategies, as seen in the synthesis of Ethyl 4-acetamido-3-(methylsulfanylmethyl)benzoate () .
- Biological Relevance: Acetamido-benzoate derivatives are precursors in antibiotic synthesis (e.g., analogs of 4-aminosalicylic acid, ). The ethyl group in the target compound could enhance membrane penetration in drug delivery .
- Spectroscopic Differentiation : FTIR and HPLC data () for methyl shikimate highlight the importance of carbonyl (1700–1750 cm⁻¹) and amide (1650 cm⁻¹) peaks in distinguishing acetamido-benzoates from other esters .
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